Cas no 950234-53-4 (N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide)

N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based carboxamide compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a 1,2,3-triazole core substituted with a methoxyphenyl group at the 1-position and a propyl group at the 5-position, coupled with a carboxamide linkage to a 2-ethyl-6-methylphenyl moiety. This configuration may confer selective binding properties, making it a candidate for enzyme inhibition or receptor modulation studies. The compound's stability and synthetic versatility further enhance its utility in structure-activity relationship investigations. Its well-defined molecular architecture allows for precise modifications to optimize physicochemical or biological properties.
N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide structure
950234-53-4 structure
Product Name:N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
CAS No:950234-53-4
MF:C22H26N4O2
MW:378.467444896698
CID:5429925
PubChem ID:17015501
Update Time:2025-06-08

N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F3375-1192
    • STL018160
    • VU0612959-1
    • N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
    • N-(2-ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyltriazole-4-carboxamide
    • 950234-53-4
    • AKOS002336072
    • N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C22H26N4O2/c1-5-8-19-21(22(27)23-20-15(3)9-7-10-16(20)6-2)24-25-26(19)17-11-13-18(28-4)14-12-17/h7,9-14H,5-6,8H2,1-4H3,(H,23,27)
    • InChI Key: MXXCDNGPMXGGSN-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(OC)C=C2)C(CCC)=C(C(NC2=C(C)C=CC=C2CC)=O)N=N1

Computed Properties

  • Exact Mass: 378.20557608g/mol
  • Monoisotopic Mass: 378.20557608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 69Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.95±0.70(Predicted)

N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Introduction to N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 950234-53-4)

N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 950234-53-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The molecular structure of N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is characterized by a triazole ring fused with aromatic phenyl groups and an amide functional group. The presence of multiple substituents, including ethyl, methyl, and propyl groups on the phenyl rings, as well as the methoxy group on one of the phenyl rings, contributes to its unique chemical properties and biological interactions. These structural features make it a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in triazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in treating various diseases, including infections, inflammation, and cancer. The triazole ring itself is known for its ability to interact with biological targets such as enzymes and receptors, leading to modulatory effects on cellular processes.

N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been subjected to extensive pharmacological studies to evaluate its biological activity. Preliminary research suggests that this compound exhibits promising anti-inflammatory and antioxidant properties. The amide functional group in its structure is known to enhance bioavailability and metabolic stability, making it an attractive scaffold for drug development.

The synthesis of N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent steps involve functionalization of the aromatic rings with ethyl, methyl, and propyl groups, followed by introduction of the methoxy group and the amide moiety.

The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving high selectivity and efficiency in the synthesis of this compound. These methods allow for precise control over the regiochemistry of the reaction, ensuring that the desired substitution pattern is achieved. Additionally, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the synthesized compound.

In terms of pharmacological evaluation, N-(2-Ethyl-6-methylphenyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown potential in preclinical studies. Research indicates that this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, this compound may help alleviate symptoms associated with inflammatory diseases.

2-Ethyl-6-methylphenyl) - 1-(\textbf{4\textemdash}methoxy\textemdash\textit{pheno}l\textit{-})\textemdash5\textit{-propy}\textit{-} \textbf{ 1H\textemdash} 12\textemdash}3\textit{-triazol}\textit{-} \textbf{ } \small{ \ } \small{\ } \small{\ } \small{\ } \small{\ } \small{\ } \small{\ } \small{\ } \small{\ } \small{ -} carboxam ide may be attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

The pharmacokinetic profile of N-\(\backslash\) (\(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) 2\(\backslash\-E t h y l\)\(\\\) 6\(\\\-m e t h y l p h e n y l\)\(\\\) ) - (\(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) 4\(\\\backslash\-m e t h o x y p h e n y l\)\(\\\)) - (\(\\\backslash\-5\(\\\backslash\-pr o p y l - 12\(\\\backslash\-t r i a z o l e - 14\(\\\)) - (\(\\\backslash\-c a r b o x a m ide)) ) ) ) ) ) ) ) ) ) ) ) is an important consideration for its potential therapeutic applications . Preliminary studies suggest that this compound exhibits good oral bioavailability , meaning it can be effectively administered through oral routes . Additionally , it demonstrates moderate metabolic stability , which is crucial for maintaining its efficacy over time . However , further studies are needed to fully understand its pharmacokinetic behavior , including absorption , distribution , metabolism , excretion (ADME) profiles . p>

In conclusion , N-\(\backslash\) (\(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\\) \(\\) - (\(\\\backslash\-E t h y l\)\(\\\)) - (\(\\\backslash\-m e t h o x y p h e n y l\)\(\\\)) - (\(\\\backslash\-5\(\\\backslash\-pr o p y l - 12\(\\\)) - (\(\\\backslash\-t r i a z o l e -14\(\\\)) - (\(\\\backslash\-c a r b o x a m ide)) ) ) ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features , coupled with its demonstrated biological activities , make it an attractive candidate for further development into therapeutic agents . As research continues to uncover new insights into its mechanisms of action , this compound may play a vital role in addressing various medical challenges . The continued exploration of its pharmacological properties will be essential in determining its full therapeutic potential . p>

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